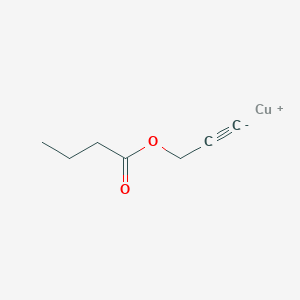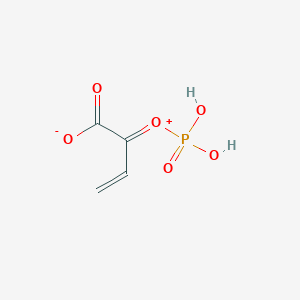
2,3-Butadienoic acid, 2-(phosphonooxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Butadienoic acid, 2-(phosphonooxy)- is an organic compound with the molecular formula C4H5O6P It is a derivative of butadienoic acid, featuring a phosphonooxy group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butadienoic acid, 2-(phosphonooxy)- can be achieved through several methods. One common approach involves the reaction of propargyl chloride with nickel carbonyl under a carbon monoxide atmosphere. This reaction takes place in a medium containing water mixed with acetonitrile or acetone, at temperatures ranging from 15 to 65°C . The process involves the formation of an intermediate nickel complex, which subsequently decomposes to yield the desired product.
Industrial Production Methods
Industrial production of 2,3-Butadienoic acid, 2-(phosphonooxy)- typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Butadienoic acid, 2-(phosphonooxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
2,3-Butadienoic acid, 2-(phosphonooxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Butadienoic acid, 2-(phosphonooxy)- involves its interaction with specific molecular targets and pathways. The phosphonooxy group plays a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Butadienoic acid: Lacks the phosphonooxy group, resulting in different chemical properties and reactivity.
2-(Phosphonooxy)butanoic acid: Similar in structure but differs in the position of the double bonds and overall reactivity.
Uniqueness
2,3-Butadienoic acid, 2-(phosphonooxy)- is unique due to the presence of both the butadienoic acid backbone and the phosphonooxy group
Propriétés
Numéro CAS |
112683-55-3 |
|---|---|
Formule moléculaire |
C4H5O6P |
Poids moléculaire |
180.05 g/mol |
Nom IUPAC |
2-phosphonooxoniumylidenebut-3-enoate |
InChI |
InChI=1S/C4H5O6P/c1-2-3(4(5)6)10-11(7,8)9/h2H,1H2,(H2-,5,6,7,8,9) |
Clé InChI |
OFLCYABXECTIIN-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=[O+]P(=O)(O)O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


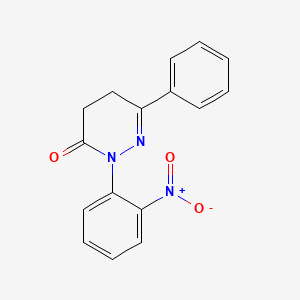

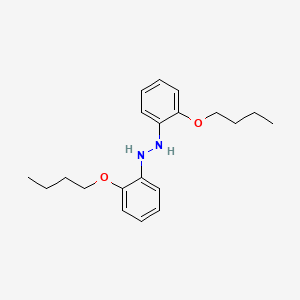
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
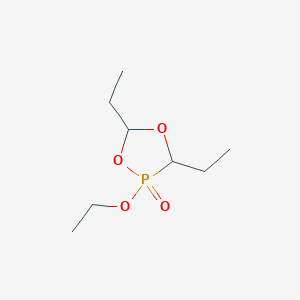


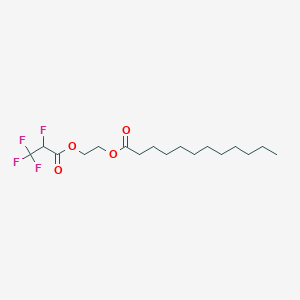
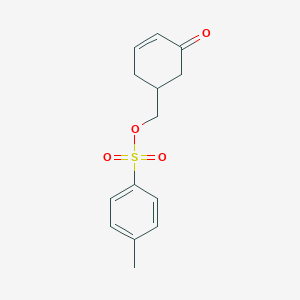
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
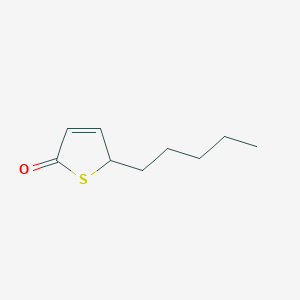
![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
